REACTION_CXSMILES
|
[NH4+]=S.C(O)C.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([C:16]([F:19])([F:18])[F:17])=[C:11]([N+:13]([O-])=O)[CH:12]=1>O>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([C:16]([F:17])([F:18])[F:19])=[C:11]([CH:12]=1)[NH2:13]
|
Name
|
ammonium sulfide
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture is heated for four hours at a heating bath temperature of 97° C.
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
the organic product is extracted with diethyl ether
|
Type
|
WASH
|
Details
|
After washing
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying the ether solution
|
Type
|
CUSTOM
|
Details
|
the ether is removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(N)C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |